Alloxane dihydrate

Description

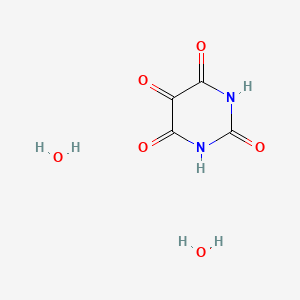

Alloxane dihydrate (C₄H₂N₂O₄·2H₂O) is a hydrated form of alloxan, a cyclic urea derivative.

Properties

Molecular Formula |

C4H6N2O6 |

|---|---|

Molecular Weight |

178.10 g/mol |

IUPAC Name |

1,3-diazinane-2,4,5,6-tetrone;dihydrate |

InChI |

InChI=1S/C4H2N2O4.2H2O/c7-1-2(8)5-4(10)6-3(1)9;;/h(H2,5,6,8,9,10);2*1H2 |

InChI Key |

DFRJZDPWJJCTQW-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O.O.O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves oxidizing barbituric acid (2,4,6-pyrimidinetrione) with chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic substitution, where CrO₃ acts as a strong oxidizing agent to introduce a fourth carbonyl group at the C5 position of barbituric acid.

Typical Protocol :

- Dissolve barbituric acid in concentrated sulfuric acid at 0–5°C.

- Gradually add chromium trioxide while maintaining low temperatures to control exothermicity.

- Stir the mixture for 4–6 hours until the solution turns deep green, indicating Cr³⁺ formation.

- Quench the reaction by pouring it into ice-cold water, precipitating crude alloxan.

- Purify via recrystallization from hot water to obtain alloxane monohydrate, which is subsequently hydrated to the dihydrate form.

Key Considerations :

- Molar Ratio : A 1:1 stoichiometry of barbituric acid to CrO₃ ensures complete oxidation.

- Yield : Reported yields range from 65% to 75%, with purity confirmed by FT-IR (C=O stretches at 1,740 cm⁻¹) and NMR (δ 160–170 ppm for carbonyl carbons).

Oxidation of Uric Acid with Nitric Acid

Historical Synthesis Pathway

Uric acid (2,6,8-trioxypurine) serves as an alternative precursor. Nitric acid (HNO₃) mediates a stepwise oxidation, cleaving the purine ring to form alloxan.

Procedure :

- Reflux uric acid with excess 50% nitric acid at 100°C for 12 hours.

- Neutralize the mixture with sodium hydroxide (NaOH) to pH 6–7.

- Evaporate the solution under reduced pressure to isolate alloxan, which is hydrated to the dihydrate via crystallization.

Challenges :

- By-Products : Mesoxalic acid (HOOC-C(OH)₂-COOH) and urea often co-precipitate, necessitating repeated recrystallization.

- Efficiency : This method yields ≤50% alloxane dihydrate due to competing decomposition pathways.

Hydroxyl Radical-Mediated Oxidation

Fenton Reaction Approach

Barbituric acid undergoes non-enzymatic hydroxylation via hydroxyl radicals (·OH) generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + ·OH + OH⁻).

Steps :

- Mix barbituric acid with ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂) in aqueous medium.

- Stir at 25°C for 24 hours, during which ·OH abstracts hydrogen atoms from barbituric acid, forming dialuric acid intermediates.

- Autoxidize dialuric acid to alloxan under aerobic conditions, followed by hydration.

Advantages :

- Catalytic Iron : Trace Fe²⁺ enables recycling, allowing small catalyst quantities to convert large barbituric acid volumes.

- Eco-Friendly : Avoids toxic chromium waste.

Recrystallization from Solvent Systems

Hydration-State Control

Alloxan exists in multiple hydration states depending on solvent polarity. The dihydrate form crystallizes preferentially from tetrahydrofuran (THF) or 1,4-dioxane.

Protocol :

- Dissolve anhydrous alloxan in boiling THF.

- Cool slowly to 25°C, inducing supersaturation.

- Filter the precipitated dihydrate crystals and dry under vacuum.

Structural Validation :

- X-ray diffraction confirms the dihydrate’s monoclinic crystal lattice (space group P2₁/c), with hydrogen-bonded water molecules stabilizing the gem-diol structure.

- Thermogravimetric analysis (TGA) shows mass loss at 110°C corresponding to water evaporation.

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| CrO₃ Oxidation | 65–75% | High | Industrial | High (Cr waste) |

| HNO₃ Oxidation | ≤50% | Moderate | Lab-scale | Moderate (NOₓ emissions) |

| Fenton Reaction | 60–70% | High | Lab-scale | Low |

| Recrystallization | 80–90% | Very High | Lab-scale | Low |

Chemical Reactions Analysis

Alloxane dihydrate undergoes various chemical reactions, including:

Oxidation: Alloxane can be oxidized to form alloxantin and other derivatives.

Reduction: Partial reduction of alloxane with hydrogen sulfide produces alloxantin.

Condensation: Alloxane can condense with uramil to form murexide, a purple dye.

Common reagents used in these reactions include nitric acid, chromium trioxide, and hydrogen sulfide. The major products formed from these reactions are alloxantin and murexide.

Scientific Research Applications

Alloxane dihydrate has several scientific research applications:

Diabetes Research: Alloxane is widely used to induce diabetes in laboratory animals for the study of diabetes and its complications.

Dye Production: Alloxane is used in the production of the purple dye murexide.

Biological Studies: Alloxane’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and its effects on biological systems.

Mechanism of Action

The mechanism by which alloxane dihydrate exerts its effects involves the generation of reactive oxygen species (ROS). In the presence of intracellular thiols, alloxane undergoes redox cycling with its reduction product, dialuric acid, leading to the formation of free radicals . These free radicals cause oxidative damage to the beta cells in the pancreas, resulting in cell necrosis and the onset of diabetes . The primary molecular target of alloxane is the glucokinase enzyme, which is essential for glucose metabolism in beta cells .

Comparison with Similar Compounds

Research Findings and Implications

This compound in Diabetes Research

- In vivo studies demonstrate that this compound (150 mg/kg) disrupts antioxidant defenses (reduced GSH, GPx, catalase) and elevates lipid peroxidation markers (MDA) in rats.

Rhodizonic Acid Dihydrate in Laboratory Settings

- Safety data emphasize its role in controlled environments, with protocols for handling strong oxidizers and mitigating respiratory or dermal exposure .

Biological Activity

Alloxan dihydrate, a derivative of alloxan, is primarily known for its role as a diabetogenic agent in experimental models of diabetes. Its ability to induce hyperglycemia through selective destruction of pancreatic beta cells has made it a valuable tool in diabetes research. This article explores the biological activity of alloxan dihydrate, focusing on its mechanisms of action, effects on blood glucose levels, and implications for diabetes research.

Alloxan dihydrate induces diabetes by selectively damaging the insulin-producing beta cells in the pancreas. The compound is metabolized to reactive oxygen species (ROS), leading to oxidative stress and subsequent beta-cell apoptosis. This process is characterized by:

- Initial Hyperglycemia : Following administration, a rapid increase in blood glucose levels occurs due to impaired insulin secretion.

- Subsequent Hypoglycemia : In some cases, an initial drop in blood glucose can occur as insulin release is triggered by stress responses, but this is typically short-lived.

- Persistent Hyperglycemia : Eventually, prolonged exposure leads to sustained high blood glucose levels as beta-cell function deteriorates .

Hypoglycemic Effects

Research has shown that alloxan dihydrate can be used to study the efficacy of various antidiabetic compounds. For instance, studies involving biosynthesized copper oxide nanoparticles (CuO-NPs) demonstrated significant hypoglycemic activity in alloxan-induced diabetic rats. The CuO-NPs were observed to reduce blood glucose levels significantly after 21 days of treatment, indicating their potential as therapeutic agents against diabetes .

Case Study: Antidiabetic Potential of Plant Extracts

A study evaluated the antidiabetic effects of Caralluma europaea methanolic extract on alloxan-induced diabetic mice. The extract was administered at doses of 250 mg/kg and 500 mg/kg body weight. Results indicated a significant reduction in blood glucose levels and protection against pancreatic tissue damage caused by alloxan .

Data Table: Summary of Research Findings

Discussion

The biological activity of alloxan dihydrate extends beyond its role as a diabetogenic agent; it serves as a critical model for testing new antidiabetic therapies. The ability to induce diabetes allows researchers to evaluate the efficacy of various compounds aimed at restoring normal glycemic control.

The findings from studies utilizing alloxan highlight its importance in understanding the pathophysiology of diabetes and testing potential treatments. The use of plant extracts and nanoparticles demonstrates promising avenues for future research, emphasizing the need for continued exploration into natural and synthetic compounds that can mitigate the effects of diabetes.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and purifying alloxane dihydrate in laboratory settings?

- Methodological Answer : this compound can be synthesized via controlled decomposition of alloxane in aqueous solutions. For purification, fractional crystallization is commonly employed. Evidence suggests that adding alloxane dropwise to boiling lead acetate solution produces mesoxalic acid and urea as by-products; separation requires filtration and recrystallization in ethanol . Purity verification should include elemental analysis and spectroscopic techniques (e.g., FT-IR, NMR).

Q. How should researchers design in vivo studies using this compound to induce diabetes in rodent models?

- Methodological Answer : Key considerations include:

- Dosage : 150 mg/kg body weight for mice, dissolved in sterile saline (0.9% NaCl) and administered intraperitoneally after 12-hour fasting .

- Monitoring : Blood glucose levels must be measured pre-induction (GD0) and post-induction (GD3). Diabetes is confirmed at glucose levels ≥200 mg/dL .

- Controls : Include healthy controls injected with saline to account for procedural stress .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact. Respiratory protection is required if aerosol formation is possible .

- Storage : Keep in airtight containers in dry, ventilated areas. Avoid exposure to moisture to prevent decomposition .

- Waste Disposal : Neutralize residues with calcium hydroxide before disposal to minimize environmental contamination .

Advanced Research Questions

Q. How does this compound selectively target pancreatic β-cells, and what molecular mechanisms underlie its toxicity?

- Methodological Answer : Alloxane generates reactive oxygen species (ROS) via redox cycling, preferentially accumulating in β-cells due to high GLUT2 transporter activity. This induces oxidative stress, leading to DNA fragmentation and apoptosis. Researchers should validate mechanisms using:

- Biochemical assays : Measure markers like glutathione (GSH), malondialdehyde (MDA), and catalase activity to quantify oxidative stress .

- Histopathology : Pancreatic tissue staining (e.g., hematoxylin-eosin) to confirm β-cell necrosis .

Q. How can contradictions in antioxidant intervention studies (e.g., renal toxicity vs. oxidative stress mitigation) be resolved when using this compound-induced models?

- Methodological Answer :

- Dose-Response Analysis : Test multiple doses of antioxidants (e.g., Thymus numidicus extract) to identify therapeutic windows. For example, lower doses may reduce lipid peroxidation (via MDA assays) without causing renal atrophy .

- Multiparametric Monitoring : Combine oxidative stress markers (GSH, GPx) with renal function tests (serum creatinine, urinalysis) to assess trade-offs .

Q. What advanced analytical techniques are suitable for quantifying this compound stability and decomposition products?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 210 nm) to monitor alloxane degradation into urea and mesoxalic acid .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration state changes under varying humidity .

- Mass Spectrometry (MS) : Identify trace decomposition products (e.g., CO₂, urea) in long-term storage conditions .

Q. How can researchers optimize the reproducibility of this compound-based diabetes models across different rodent strains?

- Methodological Answer :

- Strain-Specific Calibration : Adjust dosages based on metabolic differences (e.g., Wistar vs. Sprague-Dawley rats). Pilot studies should establish strain-specific induction efficiency .

- Standardized Induction Protocols : Control variables such as fasting duration, injection timing (e.g., morning administration to align with circadian rhythms), and ambient temperature .

Data Analysis & Reporting Standards

Q. What statistical frameworks are recommended for analyzing this compound toxicity data with high variability?

- Methodological Answer :

- Nonparametric Tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normal distributions (common in small-sample toxicity studies) .

- Multivariate Regression : Model interactions between variables (e.g., dose, antioxidant co-treatment, and glucose levels) using SPSS or R .

Q. How should researchers document experimental workflows to meet FAIR (Findable, Accessible, Interoperable, Reusable) data standards?

- Methodological Answer :

- Metadata Templates : Include detailed protocols for synthesis, animal handling, and analytical methods, adhering to journal-specific guidelines (e.g., Beilstein Journal’s experimental section requirements) .

- Data Repositories : Upload raw datasets (e.g., glucose measurements, HPLC chromatograms) to platforms like Zenodo with standardized descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.